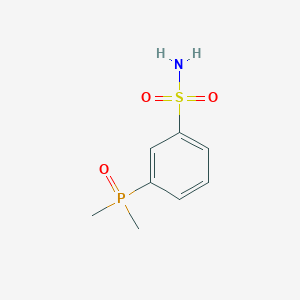

3-Dimethylphosphorylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-dimethylphosphorylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12NO3PS/c1-13(2,10)7-4-3-5-8(6-7)14(9,11)12/h3-6H,1-2H3,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUKFLDNHVWOHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC(=CC=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12NO3PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Innovations for 3 Dimethylphosphorylbenzenesulfonamide

Established Synthetic Routes to Benzenesulfonamide (B165840) Derivatives and Phosphoryl Compounds

The synthesis of benzenesulfonamide derivatives is a well-established area of organic chemistry. A common and traditional method involves the electrophilic aromatic substitution of benzene (B151609) with chlorosulfonic acid to yield benzenesulfonyl chloride. This intermediate can then be reacted with ammonia or a primary or secondary amine to afford the corresponding sulfonamide. The regioselectivity of this approach is governed by the directing effects of substituents already present on the benzene ring. For instance, electron-donating groups direct the incoming sulfonyl chloride group to the ortho and para positions, while electron-withdrawing groups direct it to the meta position chemistrysteps.comleah4sci.comnih.govyoutube.comaakash.ac.in.

Alternatively, palladium-catalyzed methods have been developed for the synthesis of arylsulfonyl chlorides and sulfonamides from arylboronic acids, offering milder reaction conditions and broader functional group tolerance nih.gov. Another approach involves the oxidative chlorination of organosulfur compounds nih.gov.

The formation of a carbon-phosphorus (C-P) bond to create phosphoryl compounds has also been extensively studied. Classical methods include the Michaelis-Arbuzov and Michaelis-Becker reactions. More contemporary and versatile methods often employ transition metal catalysis. The Hirao cross-coupling reaction, for example, utilizes a palladium catalyst to couple aryl halides with dialkyl phosphites, forming arylphosphonates youtube.com. This reaction has proven to be a robust method for creating C-P bonds with a variety of aromatic and heteroaromatic substrates.

Development and Optimization of Novel Synthetic Strategies for 3-Dimethylphosphorylbenzenesulfonamide

Given the meta-substitution pattern of this compound, a synthetic strategy must be devised to control the regiochemical outcome. A plausible and efficient approach involves a convergent synthesis, starting with a benzene ring already substituted with one of the desired functional groups or a precursor that directs the second group to the meta position.

A proposed synthetic route for this compound is outlined below. This strategy leverages the palladium-catalyzed Hirao cross-coupling reaction, which is known for its reliability in forming C-P bonds.

Proposed Synthetic Route:

The synthesis commences with a commercially available starting material, 3-bromobenzenesulfonamide (B181283). The bromine atom serves as a handle for the subsequent introduction of the dimethylphosphoryl group via a palladium-catalyzed cross-coupling reaction. The sulfonamide group is a meta-directing group for electrophilic aromatic substitution due to its electron-withdrawing nature chemistrysteps.comleah4sci.comnih.govyoutube.comaakash.ac.in. However, in this proposed route, the regiochemistry is predetermined by the starting material.

Step 1: Palladium-Catalyzed Phosphonylation (Hirao Reaction)

3-Bromobenzenesulfonamide is reacted with dimethyl phosphite in the presence of a palladium catalyst, such as palladium(II) acetate, a phosphine (B1218219) ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine). The reaction is typically carried out in a suitable solvent like toluene or dimethylformamide (DMF) under heating. This reaction directly installs the dimethylphosphoryl group at the 3-position of the benzenesulfonamide core.

| Reactants | Reagents and Conditions | Product |

| 3-Bromobenzenesulfonamide | Dimethyl phosphite, Pd(OAc)₂, PPh₃, Et₃N, Toluene, Heat | This compound |

This one-step approach is advantageous as it directly leads to the target molecule with the desired regiochemistry, which is dictated by the substitution pattern of the starting material.

The use of transition metal catalysis is paramount in the synthesis of complex organic molecules, including organophosphorus sulfonamides. Palladium-catalyzed cross-coupling reactions, in particular, have revolutionized the formation of C-C, C-N, C-O, and C-P bonds mdpi.com.

In the context of synthesizing compounds structurally related to this compound, various catalytic systems have been employed. For instance, palladium catalysts are not only used for the Hirao reaction but also for the amination of sulfonyl chlorides to form sulfonamides under mild conditions nih.gov. The choice of ligand in these palladium-catalyzed reactions is crucial and can significantly impact the reaction's efficiency and scope semanticscholar.org.

Furthermore, other transition metals like nickel and copper have also been explored for C-P bond formation, sometimes offering different reactivity or cost-effectiveness compared to palladium.

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents, are increasingly being integrated into synthetic design.

In the proposed synthesis of this compound, several green chemistry principles can be applied:

Catalysis: The use of a palladium catalyst, even in small amounts, is a key principle of green chemistry as it allows for reactions to occur with high efficiency and selectivity, reducing the formation of byproducts nih.gov.

Solvent Selection: While traditional cross-coupling reactions often use organic solvents like toluene, research is ongoing to replace these with greener alternatives. Water, polyethylene glycol (PEG), and ionic liquids are being explored as reaction media for palladium-catalyzed couplings nih.govresearchgate.netacs.org. For instance, the use of "designer" surfactants can enable these reactions to be run in water at room temperature nih.gov.

Sustainable Reagents: Efforts are being made to develop more sustainable phosphonylation reagents. For example, mechanochemical methods that bypass the use of hazardous white phosphorus are being investigated acs.orgnih.gov.

| Green Chemistry Principle | Application in Synthesis |

| Use of Catalysis | Palladium-catalyzed Hirao reaction for high efficiency. |

| Safer Solvents | Exploring the use of water, PEG, or other green solvents. |

| Atom Economy | Cross-coupling reactions generally have good atom economy. |

| Energy Efficiency | Optimizing reaction conditions to minimize energy consumption. |

Advanced Purification Techniques and Yield Optimization Studies

The purification of the final product, this compound, is a critical step to ensure its purity. Given the polar nature of both the sulfonamide and phosphoryl groups, a combination of techniques may be necessary.

Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial; an ideal solvent would dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling mt.comyoutube.com. For sulfonamides, solvents like ethanol or aqueous ethanol mixtures are often effective google.com.

Chromatography: If recrystallization does not provide sufficient purity, column chromatography is a powerful alternative. For organophosphorus compounds, various chromatographic techniques, including high-performance liquid chromatography (HPLC) and gas chromatography (GC) (for volatile derivatives), can be employed scilit.comresearchgate.netchromatographyonline.comrsc.orgdrawellanalytical.com. The choice of stationary and mobile phases will depend on the polarity of the compound.

Yield Optimization:

Optimizing the reaction yield is a key aspect of synthetic development. For the proposed Hirao reaction, several parameters can be systematically varied to maximize the yield of this compound.

| Parameter | Variables to be Optimized |

| Catalyst System | Palladium source (e.g., Pd(OAc)₂, PdCl₂), ligand (e.g., PPh₃, dppf), catalyst loading. |

| Base | Organic bases (e.g., Et₃N, DIPEA), inorganic bases (e.g., K₂CO₃). |

| Solvent | Toluene, DMF, dioxane, or greener alternatives. |

| Temperature | Reaction temperature can significantly influence reaction rate and selectivity. |

| Reaction Time | Monitoring the reaction progress to determine the optimal time for completion. |

Design of Experiments (DoE) can be a powerful statistical tool to efficiently explore the effects of multiple variables on the reaction yield and identify the optimal conditions researchgate.netd-nb.inforsc.org.

Considerations for Scalability in Laboratory-Scale Synthesis

Scaling up a chemical synthesis from the laboratory bench to a larger scale presents several challenges that need to be carefully considered during the initial process development youtube.comescoaster.comhapila.deresearchgate.netacs.org.

For the synthesis of this compound, the following scalability aspects are particularly relevant for the palladium-catalyzed Hirao reaction:

Catalyst Cost and Removal: Palladium is a precious metal, and its cost can become a significant factor on a larger scale. Therefore, minimizing the catalyst loading is crucial. Furthermore, residual palladium in the final product is often highly regulated, especially for pharmaceutical applications, necessitating efficient methods for its removal.

Heat Transfer: The exothermic or endothermic nature of the reaction needs to be understood. On a larger scale, efficient heat transfer is critical to maintain a consistent reaction temperature and prevent runaway reactions.

Mixing: Ensuring efficient mixing of reactants, catalyst, and base becomes more challenging in larger reactors. Inadequate mixing can lead to localized concentration gradients and affect reaction yield and purity.

Reagent Addition: The rate of addition of reagents can be critical. A slow and controlled addition might be necessary to manage exotherms or prevent side reactions.

Work-up and Purification: Procedures that are straightforward on a small scale, such as extractions and chromatography, can become cumbersome and resource-intensive on a larger scale. Developing robust and scalable work-up and purification protocols, such as crystallization, is essential.

| Scalability Consideration | Potential Challenges and Solutions |

| Catalyst | High cost: optimize catalyst loading. Residual metal: develop efficient purification methods (e.g., scavenging agents, crystallization). |

| Thermal Safety | Exothermic reactions: ensure adequate cooling capacity and controlled reagent addition. |

| Mixing | Inhomogeneity: use appropriate reactor design and agitation. |

| Product Isolation | Chromatography may not be feasible: develop a robust crystallization procedure. |

By addressing these considerations during the laboratory-scale development, a more robust and scalable process can be designed for the synthesis of this compound.

Advanced Structural Elucidation and Comprehensive Spectroscopic Characterization of 3 Dimethylphosphorylbenzenesulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

A complete NMR analysis would provide a detailed map of the molecular structure in solution. Proton (¹H), Carbon-13 (¹³C), and Phosphorus-31 (³¹P) NMR spectra would establish the chemical environments of the respective nuclei. Two-dimensional techniques would be crucial for assembling the molecular framework.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the benzene (B151609) ring and the methyl groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons or phosphorus atom they are attached to.

Solid-state NMR (ssNMR) would offer insights into the structure of 3-Dimethylphosphorylbenzenesulfonamide in the solid phase. This technique is particularly valuable for studying polymorphism (the existence of different crystal forms) and for characterizing amorphous materials. By analyzing the chemical shift anisotropy and using techniques like Magic Angle Spinning (MAS), ssNMR can provide information on molecular symmetry, packing, and intermolecular interactions that differ from the solution state.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound. This analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. This data would reveal the exact conformation of the molecule in the solid state, including the orientation of the dimethylphosphoryl and sulfonamide groups relative to the benzene ring.

Beyond the individual molecule, X-ray diffraction clarifies how molecules are arranged in the crystal lattice. This is governed by intermolecular forces. For this compound, key interactions would likely include hydrogen bonds involving the sulfonamide (-SO₂NH₂) group's hydrogen atoms and the oxygen atoms of the phosphoryl (P=O) or sulfonyl (S=O) groups of neighboring molecules. Analysis of the packing could also reveal other non-covalent interactions, such as π-stacking between the aromatic rings, which influence the crystal's stability and physical properties.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint" and provide functional group identification.

Characteristic stretching frequencies for the N-H bond in the sulfonamide group, the S=O and P=O double bonds, S-N and P-C single bonds, and C-H bonds in the aromatic ring and methyl groups would be identified.

Bending vibrations and other modes characteristic of the substituted benzene ring would also be assigned. Comparing the IR and Raman spectra would provide a more complete vibrational analysis due to their different selection rules.

The generation of detailed data tables and an in-depth discussion for each of these sections requires access to primary research data that is currently unavailable. Further experimental investigation is necessary to fully characterize the structure of this compound.

Assignment of Characteristic Functional Group Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule. The spectrum of this compound is characterized by the distinct vibrational modes of its constituent dimethylphosphoryl, sulfonyl, and amide moieties, as well as the aromatic ring.

The phosphine (B1218219) oxide group (P=O) gives rise to a very strong and characteristic stretching vibration. In tertiary arylphosphine oxides, this band is typically observed in the 1320–1140 cm⁻¹ region semanticscholar.org. The precise frequency can be influenced by the electronic effects of the substituents on the phosphorus atom. The sulfonamide group (-SO₂NH₂) is identified by its characteristic symmetric and asymmetric stretching vibrations. Additionally, the N-H bond of the primary amide contributes distinct stretching and bending frequencies. The benzene ring exhibits several characteristic vibrations, including C-H stretching above 3000 cm⁻¹ and various C=C in-plane stretching and bending modes in the fingerprint region (below 1600 cm⁻¹).

The key vibrational frequencies for this compound are predicted based on characteristic group frequencies for analogous structures.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|---|

| N-H (Amide) | Asymmetric & Symmetric Stretch | 3400 - 3200 | Medium | Medium |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium-Weak | Strong |

| C-H (Methyl) | Asymmetric & Symmetric Stretch | 2975 - 2850 | Medium-Weak | Medium |

| C=C (Aromatic) | In-ring Stretch | 1600 - 1450 | Medium-Strong | Strong |

| SO₂ (Sulfonyl) | Asymmetric Stretch | 1350 - 1310 | Strong | Medium |

| SO₂ (Sulfonyl) | Symmetric Stretch | 1170 - 1150 | Strong | Strong |

| P=O (Phosphine Oxide) | Stretch | 1210 - 1140 | Very Strong | Medium |

| P-C (Phosphorus-Carbon) | Stretch | 750 - 650 | Strong | Medium |

| C-S (Carbon-Sulfur) | Stretch | 700 - 600 | Medium | Strong |

Insights into Molecular Bonding and Structural Features

The vibrational spectra provide deeper insights beyond simple functional group identification. The exact positions and intensities of the absorption bands reflect the electronic environment and intermolecular interactions.

Phosphoryl Group (P=O): The P=O bond is highly polarized, with a significant contribution from the zwitterionic resonance structure P⁺–O⁻ mdpi.com. This high polarity results in a very strong intensity for the P=O stretching band in the IR spectrum, making it a prominent feature for identification.

Sulfonamide Group (SO₂NH₂): The two S=O bonds of the sulfonamide group give rise to strong asymmetric and symmetric stretching bands. The frequencies of these bands are sensitive to the electronic nature of the benzene ring. Intermolecular hydrogen bonding involving the N-H protons and the oxygen atoms of the sulfonyl or phosphoryl groups in the solid state can lead to broadening and shifting of the N-H and S=O/P=O stretching bands to lower frequencies.

Aromatic Ring: The substitution pattern on the benzene ring can be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the positions of out-of-plane C-H bending bands below 900 cm⁻¹. For a meta-substituted (1,3-disubstituted) ring, characteristic bands are expected. Symmetrical vibrations of the ring will be particularly strong in the Raman spectrum msu.edu.

High-Resolution Mass Spectrometry and Detailed Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of this compound. Under electrospray ionization (ESI) or electron impact (EI) conditions, the molecule undergoes characteristic fragmentation, providing valuable structural information.

The fragmentation of sulfonamides has been extensively studied. Common fragmentation pathways for aromatic sulfonamides include the cleavage of the S-N bond and the C-S bond nih.govresearchgate.net. A notable fragmentation pathway for some arylsulfonamides involves the rearrangement and subsequent loss of sulfur dioxide (SO₂) nih.gov. For organophosphorus compounds, fragmentation often involves the cleavage of bonds adjacent to the phosphorus atom mdpi.com.

The predicted fragmentation pathway for this compound involves initial ionization to form the molecular ion [M+H]⁺, followed by cleavage at several key bonds. The primary fragmentation routes are expected to be the loss of the SO₂NH₂ group, loss of SO₂, and cleavages at the P-C bonds.

| Proposed Fragment Ion (Structure) | m/z (Calculated) | Neutral Loss |

|---|---|---|

| [C₈H₁₂NO₃PS + H]⁺ | 249.0252 | - |

| [C₈H₁₀P]⁺ (Loss of SO₂NH₂) | 169.0496 | SO₂NH₂ |

| [C₈H₁₂NOPS + H]⁺ (Loss of O₂) | 217.0353 | O₂ |

| [C₈H₁₂NPS + H]⁺ (Loss of SO₂) | 185.0302 | SO₂ |

| [C₆H₅SO₂]⁺ | 141.0010 | C₂H₇NP |

| [C₆H₅]⁺ | 77.0391 | C₂H₇NO₃PS |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Characterizing Electronic Transitions and Chromophores

Electronic spectroscopy provides information about the electronic structure of the molecule by probing the transitions between different electronic energy levels.

UV-Vis Absorption: The primary chromophore in this compound is the substituted benzene ring. Benzenesulfonamide (B165840) itself typically shows absorption maxima related to π → π* electronic transitions of the aromatic system sielc.comnih.gov. The presence of two electron-withdrawing groups, the dimethylphosphoryl and the sulfonamide groups, is expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene. The UV-Vis spectrum is predicted to show characteristic absorption bands in the ultraviolet region.

Fluorescence Spectroscopy: Many aromatic compounds exhibit fluorescence, which is emission of light upon relaxation from an excited electronic state to the ground state. The fluorescence properties depend heavily on the molecular structure and environment. The presence of electron-withdrawing groups and heavy atoms like sulfur and phosphorus can influence the efficiency of fluorescence through intersystem crossing. While the substituted benzene ring is a potential fluorophore, the actual fluorescence emission spectrum and quantum yield would require experimental measurement. The emission wavelength is generally longer than the absorption wavelength (Stokes shift), and its intensity can be affected by solvent polarity researchgate.net.

| Spectroscopy Type | Predicted λmax (nm) | Associated Electronic Transition | Chromophore |

|---|---|---|---|

| UV-Vis Absorption | ~220 - 230 | π → π* (Primary) | Substituted Benzene Ring |

| UV-Vis Absorption | ~260 - 280 | π → π* (Secondary, fine structure) | Substituted Benzene Ring |

| Fluorescence Emission | > 280 (if fluorescent) | Relaxation from first excited singlet state | Substituted Benzene Ring |

Chemical Reactivity and Transformation Pathways of 3 Dimethylphosphorylbenzenesulfonamide

Reactions at the Sulfonamide Moiety: Acidity and Substitution Reactions

The sulfonamide group is a critical site for chemical transformations, primarily involving the acidic proton on the nitrogen atom and substitution reactions.

Acidity: The hydrogen atom of the primary sulfonamide is acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group (-SO₂-). This group delocalizes the negative charge of the resulting conjugate base across the two oxygen atoms, leading to significant resonance stabilization. The pKa of unsubstituted benzenesulfonamide (B165840) is approximately 10 in water. For 3-Dimethylphosphorylbenzenesulfonamide, the presence of the additional electron-withdrawing dimethylphosphoryl group in the meta position is expected to further increase the acidity (i.e., lower the pKa) through an inductive effect. This enhanced acidity means that in the presence of a suitable base, the sulfonamide can be readily deprotonated to form a sulfonamidate anion.

Table 1: Estimated Acidity of this compound

| Compound | Functional Groups | Expected pKa (in water) | Effect of Substituent |

|---|---|---|---|

| Benzenesulfonamide | -SO₂NH₂ | ~10.0 | Reference compound |

Substitution Reactions: The sulfonamide nitrogen can act as a nucleophile, participating in various substitution reactions, although its nucleophilicity is significantly reduced by the sulfonyl group. More commonly, the sulfonamidate anion, formed by deprotonation, serves as a more potent nucleophile for reactions like N-alkylation and N-arylation. For instance, reaction with alkyl halides in the presence of a base can lead to the formation of N-alkylated derivatives.

Common substitution reactions include:

N-Alkylation: Reaction with agents like alkyl halides or sulfates in the presence of a base (e.g., NaH, K₂CO₃) to yield N-substituted sulfonamides.

Reaction with Aldehydes and Ketones: Condensation reactions can occur, particularly under acidic or basic conditions, to form Schiff bases or related adducts.

Hydrolysis: The S-N bond in sulfonamides is generally very stable and resistant to hydrolysis. researchgate.net However, under harsh acidic or basic conditions, cleavage can occur to yield 3-dimethylphosphorylbenzenesulfonic acid and ammonia. researchgate.net Studies on related aromatic sulfonamides indicate that the hydrolysis mechanism can be complex. rsc.orgacs.org

Reactions at the Phosphoryl Moiety: Oxidation, Reduction, and Esterification/Hydrolysis

The dimethylphosphoryl group [-P(O)(CH₃)₂] contains a pentavalent phosphorus atom, which is relatively stable but can undergo specific transformations.

Oxidation and Reduction: The phosphorus atom is already in a high oxidation state (+5) and is therefore resistant to further oxidation. Reduction of the phosphoryl group is thermodynamically unfavorable and requires potent reducing agents under harsh conditions, often leading to the cleavage of the P-C bonds rather than a simple deoxygenation.

Esterification/Hydrolysis of Analogs: While the P-C bonds of the dimethylphosphoryl group are robust, related phosphonate (B1237965) esters [R-P(O)(OR')₂] are susceptible to hydrolysis. The hydrolysis of phosphonate esters can be catalyzed by either acid or base, proceeding through nucleophilic attack at the phosphorus center. Although this compound itself does not have ester groups on the phosphorus, this reactivity is relevant for derivatives where the methyl groups might be replaced by alkoxy groups.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzenesulfonamide Ring

The benzene (B151609) ring is susceptible to substitution reactions, with the regiochemical outcome being controlled by the directing effects of the existing sulfonamide and dimethylphosphoryl substituents.

Electrophilic Aromatic Substitution (EAS): Both the sulfonamide (-SO₂NH₂) and the dimethylphosphoryl [-P(O)(CH₃)₂] groups are electron-withdrawing. wikipedia.org They pull electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. chemistrytalk.org Both groups are classified as deactivating, meta-directing groups for electrophilic aromatic substitution. youtube.comorganicchemistrytutor.comyoutube.com

Sulfonamide Group (-SO₂NH₂): Strongly deactivating and meta-directing due to the powerful inductive withdrawal of the sulfonyl group.

Dimethylphosphoryl Group [-P(O)(CH₃)₂]: Also deactivating and meta-directing due to the inductive effect of the electronegative oxygen atom and the positive formal charge on phosphorus.

When the ring undergoes EAS reactions such as nitration, halogenation, or sulfonation, the incoming electrophile will be directed to the positions meta to both existing groups. This leads to a highly selective substitution pattern. The available positions for substitution are C4, C5, and C6 (numbering C1 as the carbon attached to the phosphoryl group). The positions meta to the phosphoryl group are C2 and C5. The positions meta to the sulfonamide group are C2 and C5. Therefore, electrophilic attack is strongly favored at the C5 position. Attack at C2 would be sterically hindered by both adjacent substituents.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-3-dimethylphosphorylbenzenesulfonamide |

| Bromination | Br₂, FeBr₃ | 5-Bromo-3-dimethylphosphorylbenzenesulfonamide |

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution typically requires the presence of a good leaving group (like a halide) and strong electron-withdrawing groups on the ring to stabilize the intermediate Meisenheimer complex. While this compound possesses two strong electron-withdrawing groups, it lacks an inherent leaving group. Therefore, it is not expected to undergo SNAr reactions directly. However, derivatives of this compound, such as a halogenated analog (e.g., 4-chloro-3-dimethylphosphorylbenzenesulfonamide), would be highly activated towards SNAr at the position of the leaving group.

Derivatization Strategies: Synthesis of Structurally Modified Analogs for Chemical Research

The core structure of this compound can be modified at several positions to generate a library of analogs for research purposes, such as structure-activity relationship (SAR) studies. nih.govtuni.fi

Modification of the Sulfonamide Group: The primary sulfonamide can be converted to secondary or tertiary sulfonamides via N-alkylation or N-arylation as described in section 5.1. nih.gov This is a common strategy in medicinal chemistry to modulate properties like solubility and biological target affinity. rsc.org

Substitution on the Aromatic Ring: New substituents can be introduced onto the aromatic ring using the electrophilic aromatic substitution reactions discussed in section 5.3. For instance, nitration followed by reduction can introduce an amino group at the 5-position, which can then be further functionalized. nih.gov

Modification of the Phosphoryl Group: While challenging, the methyl groups on the phosphorus atom could potentially be modified. For example, deprotonation of a methyl group with a very strong base could form a carbanion, which could then react with an electrophile. Alternatively, synthetic routes starting from different phosphine (B1218219) oxides could yield analogs with varied alkyl or aryl groups on the phosphorus atom.

Table 3: Potential Derivatization Pathways

| Reaction Site | Reaction Type | Reagents | Resulting Structure |

|---|---|---|---|

| Sulfonamide (-NH₂) | N-Alkylation | R-X, Base | N-alkyl-3-dimethylphosphorylbenzenesulfonamide |

| Aromatic Ring (C5) | Nitration | HNO₃, H₂SO₄ | 5-Nitro-3-dimethylphosphorylbenzenesulfonamide |

Kinetic and Mechanistic Studies of its Chemical Transformations

While specific kinetic and mechanistic studies on this compound are not widely available in the literature, the mechanisms of its probable reactions can be inferred from studies on analogous compounds.

Electrophilic Aromatic Substitution: The mechanism follows the classical two-step pathway for EAS:

Attack by the π-system: The aromatic ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. libretexts.org The presence of two deactivating groups will significantly increase the activation energy for this step, making the reaction slower than that of benzene.

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.

Sulfonamide Hydrolysis: The hydrolysis of sulfonamides can proceed through different mechanisms depending on the pH. researchgate.net Under acidic conditions, the mechanism may involve protonation of the nitrogen atom, followed by nucleophilic attack of water on the sulfur atom. Under basic conditions, the mechanism can involve the formation of the sulfonamidate anion. rsc.org Kinetic studies on related sulfonamides have been performed to elucidate these pathways. researchgate.netnih.gov

N-Alkylation: The reaction of the sulfonamidate anion with an alkyl halide is expected to proceed via a standard SN2 mechanism. Kinetic studies would likely show second-order kinetics, being first-order in both the sulfonamidate and the alkyl halide. nih.govresearchgate.net

Exploration of Molecular Interactions Involving 3 Dimethylphosphorylbenzenesulfonamide in Non Biological Contexts

Coordination Chemistry with Metal Ions and Complex Formation Studies

While no specific studies on the coordination of 3-dimethylphosphorylbenzenesulfonamide with metal ions have been reported, its behavior as a ligand can be predicted by analyzing its functional groups. The molecule possesses two potential coordination sites: the oxygen atom of the phosphoryl group (P=O) and the nitrogen and oxygen atoms of the sulfonamide group (-SO₂NH-).

The phosphoryl oxygen is a strong Lewis base and is well-known to coordinate to a wide variety of metal ions. Organophosphorus compounds, including phosphine (B1218219) oxides and phosphonates, are extensively used as ligands in coordination chemistry. wikipedia.orgcfmot.de The coordination can occur in a monodentate fashion through the phosphoryl oxygen. The strength of this interaction would depend on the nature of the metal ion, with hard metal ions generally favoring coordination with the hard oxygen donor.

The sulfonamide group offers additional coordination possibilities. It can coordinate in a monodentate fashion through one of the sulfonyl oxygen atoms or the nitrogen atom. Bidentate coordination, involving the nitrogen and one oxygen, is also a possibility, leading to the formation of a stable chelate ring. The coordination behavior of sulfonamides has been observed in various metal complexes.

Given these two distinct functional groups, this compound could act as a monodentate, bidentate, or even a bridging ligand, connecting multiple metal centers. The specific coordination mode would be influenced by factors such as the metal ion's size, charge, and electronic properties, as well as the solvent and reaction conditions. For instance, in the presence of a metal ion that has a high affinity for oxygen donors, coordination through the phosphoryl and sulfonyl oxygens might be favored.

Table 1: Plausible Coordination Modes of this compound with Metal Ions This table is illustrative and based on the general coordination chemistry of organophosphorus and sulfonamide ligands, not on experimental data for this compound.

| Coordination Mode | Potential Coordinating Atoms | Metal Ion Preference (Hypothetical) |

|---|---|---|

| Monodentate | P=O oxygen | Hard Lewis acids (e.g., Li⁺, Mg²⁺, Al³⁺) |

| Monodentate | SO₂ oxygen | Hard to borderline Lewis acids |

| Monodentate | Sulfonamide Nitrogen | Soft to borderline Lewis acids |

| Bidentate (Chelating) | Sulfonamide N and O | Transition metals (e.g., Cu²⁺, Zn²⁺) |

Supramolecular Assembly and Self-Organization Phenomena

The self-assembly of molecules into well-ordered supramolecular structures is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. This compound possesses several features that could facilitate supramolecular assembly.

The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). This allows for the formation of strong and directional hydrogen bonds, which are key drivers in the self-assembly of many organic molecules. For instance, sulfonamides have been shown to form cyclic dimers and extended chains through N-H···O=S hydrogen bonds. nih.gov

The dimethylphosphoryl group, while primarily a good hydrogen bond acceptor, can also influence the molecular packing through dipole-dipole interactions and van der Waals forces. The presence of this relatively bulky group could also introduce steric effects that direct the self-assembly process.

The interplay of these different non-covalent interactions could lead to the formation of various supramolecular motifs, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The final structure would be a result of a delicate balance between these competing interactions. Studies on transition metal phosphonates have demonstrated the formation of 2D and 3D supramolecular structures through π–π stacking and hydrogen bonding interactions. rsc.org

Host-Guest Interactions in Synthetic Receptor Systems

Host-guest chemistry involves the binding of a "guest" molecule within the cavity of a larger "host" molecule. wikipedia.org The design of synthetic receptors with high affinity and selectivity for specific guests is a major area of research in supramolecular chemistry. benthamdirect.com While there are no specific reports of this compound being used as a guest in a synthetic receptor system, its structural features suggest several potential binding interactions.

The phosphoryl group is a strong hydrogen bond acceptor and can also engage in cation-dipole interactions. acs.org A synthetic host with appropriately positioned hydrogen bond donors or a cationic site could potentially bind to the dimethylphosphoryl moiety. For example, receptors containing urea, thiourea, or ammonium (B1175870) groups are known to bind strongly to phosphonates and other organophosphorus compounds. nih.govacs.org

The sulfonamide group can act as both a hydrogen bond donor and acceptor, providing multiple points of interaction for a complementary host molecule. Hosts containing functional groups capable of forming hydrogen bonds, such as carboxylates, amides, or pyridyls, could interact with the sulfonamide moiety.

The aromatic ring of this compound can participate in π-π stacking and cation-π interactions with a suitable host. Macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils are known to encapsulate aromatic guests within their hydrophobic cavities. nih.gov The binding of sulfonamides within the cages of high silica (B1680970) zeolite Y has been studied, demonstrating the role of weak hydrogen bonds and van der Waals interactions. acs.orgnih.gov

Table 2: Potential Host-Guest Interactions for this compound This table presents hypothetical interactions based on the known principles of host-guest chemistry and is not based on experimental data for this compound.

| Guest Moiety | Host Functional Group/Type | Primary Interaction |

|---|---|---|

| Dimethylphosphoryl (P=O) | Urea, Thiourea, Ammonium | Hydrogen Bonding, Cation-Dipole |

| Sulfonamide (SO₂NH) | Carboxylate, Amide, Pyridyl | Hydrogen Bonding |

Interactions with Solid Surfaces and Nanomaterials for Interface Chemistry

The interaction of organophosphorus and sulfonamide compounds with solid surfaces and nanomaterials is an area of significant interest due to applications in sensing, catalysis, and surface modification.

The phosphoryl group of this compound is expected to bind strongly to various metal oxide surfaces. Organophosphonates are well-known to form robust self-assembled monolayers on surfaces like alumina, titania, and zirconia through the formation of P-O-Metal bonds. rsc.orgresearchgate.net This interaction can be influenced by the initial phase (vapor or liquid) of the organophosphonate. rsc.org Similarly, the dimethylphosphoryl group could facilitate the adsorption of the molecule onto such surfaces.

In the context of nanomaterials, sulfonamides have been used to functionalize nanoparticles. nih.govnanomaterchem.com For instance, sulfonamide nanoparticles have been synthesized and characterized. nih.gov The incorporation of this compound onto nanomaterials could impart specific properties to the nanomaterial, such as altered surface chemistry, solubility, or reactivity.

Molecular Recognition Studies with Isolated Macromolecular Targets for Structural Elucidation of Binding Modes

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. While the primary focus of this article is on non-biological contexts, the principles of molecular recognition are universal. Studies with isolated, non-biological macromolecules can provide fundamental insights into the binding modes of small molecules.

Sulfonamides are a well-known class of compounds that exhibit molecular recognition, for example, as inhibitors of the enzyme carbonic anhydrase. In a non-biological context, one could envision studying the binding of this compound to synthetic macromolecules such as dendrimers, synthetic polymers with specific binding sites, or even DNA G-quadruplexes.

The dimethylphosphoryl group could act as a key recognition element, interacting with complementary sites on a macromolecule through hydrogen bonding or electrostatic interactions. The sulfonamide group, with its hydrogen bonding capabilities, would also contribute to the binding affinity and specificity. The aromatic ring could participate in intercalative or groove-binding interactions with appropriate macromolecular structures.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Isothermal Titration Calorimetry (ITC), and X-ray crystallography could be employed to study these interactions. Such studies would provide detailed information about the binding affinity, stoichiometry, and the specific three-dimensional structure of the complex, thereby elucidating the key features responsible for molecular recognition. The binding of sulfonamides and their analogues to proteins has been studied to deconstruct the contributions of different parts of the molecule to the binding affinity. nih.govacs.org

Applications of 3 Dimethylphosphorylbenzenesulfonamide in Advanced Chemical Sciences and Materials

Role as a Ligand or Organocatalyst in Chemical Transformations

A comprehensive review of scientific databases and chemical literature reveals a notable absence of studies detailing the application of 3-dimethylphosphorylbenzenesulfonamide as either a primary ligand for metal-catalyzed reactions or as an organocatalyst. While its molecular structure, featuring both a phosphoryl and a sulfonamide group, suggests potential for coordination with metal centers or participation in hydrogen bond-mediated catalysis, no empirical evidence of such applications has been reported to date. Further research is required to investigate and potentially establish its utility in these catalytic roles.

Utility in Analytical Chemistry Method Development

There is currently no available literature to suggest the use of this compound in the development of analytical chemistry methods. Its potential as a derivatization reagent to enhance the detectability of analytes in chromatographic or spectroscopic techniques has not been explored. Similarly, no studies have been published on its application as a sensing material for the detection of specific chemical analytes.

Integration into Functional Materials

The primary documented application of this compound lies in its potential integration into functional polymeric materials. A patent document discloses its role as a synthetic intermediate in the preparation of more complex molecules. justia.com This document suggests that compounds like this compound can be incorporated into microencapsulated matrices made of biodegradable polymers, such as polylactide-polyglycolide. justia.com The purpose of this integration is to create injectable depot forms for the controlled release of active pharmaceutical ingredients. justia.com The ratio of the compound to the polymer can be adjusted to control the rate of release. justia.com

Table 1: Potential Application in Functional Materials

| Application Area | Polymer Matrix Examples | Potential Function |

|---|

Contributions to Supramolecular Chemistry and Molecular Device Design

There is no evidence in the current body of scientific literature to indicate that this compound has been employed in the field of supramolecular chemistry or in the design of molecular devices. The potential for its self-assembly into higher-order structures or its incorporation into molecular switches, sensors, or other devices remains an unexplored area of research.

Emerging Research Directions and Future Outlook for 3 Dimethylphosphorylbenzenesulfonamide

The field of organic chemistry is continually evolving, with new methodologies and technologies reshaping the landscape of molecular synthesis and analysis. For a compound like 3-Dimethylphosphorylbenzenesulfonamide, which combines the distinct functionalities of an organophosphorus group and a sulfonamide moiety, these advancements open up new avenues for research and application. This article explores the emerging research directions and future outlook for this specific compound, focusing on innovative synthesis, advanced analytical techniques, interdisciplinary applications, and the role of computational chemistry.

Q & A

Q. What are the standard synthetic routes for 3-dimethylphosphorylbenzenesulfonamide, and how can reaction conditions be optimized for high purity?

Methodological Answer: Synthesis typically involves phosphorylation of benzenesulfonamide precursors. A validated approach includes:

Phosphorylation : React benzenesulfonamide derivatives with phosphorylating agents like phenylphosphonic dichloride in anhydrous THF, using trimethylamine as an acid scavenger to neutralize HCl byproducts .

Purification : Employ silica gel column chromatography with gradients of methanol (2–5%) in dichloromethane to isolate the product, ensuring >95% purity .

Optimization : Adjust stoichiometry (e.g., 1.2 equiv phosphorylating agent) and solvent polarity to minimize side reactions.

Q. Table 1: Key Reaction Parameters

Q. What analytical techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer:

- ¹H/¹³C NMR : Resolve structural ambiguities by comparing chemical shifts with DFT-predicted spectra. For example, the phosphoryl group deshields adjacent protons, shifting signals downfield by 0.5–1.0 ppm .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm purity and molecular ion peaks .

- Resolution of Conflicts : Replicate synthesis under controlled conditions (e.g., inert atmosphere) and cross-validate with IR spectroscopy (e.g., S=O stretching at 1150–1250 cm⁻¹) .

Q. Table 2: Analytical Workflow for Data Validation

| Technique | Target Data | Conflict Resolution Strategy |

|---|---|---|

| NMR | Phosphoryl proton integration | Compare with computational models |

| HPLC | Retention time consistency | Test multiple solvent systems |

Q. How does the electronic nature of the dimethylphosphoryl group influence the reactivity of benzenesulfonamide derivatives in nucleophilic substitution reactions?

Methodological Answer: The dimethylphosphoryl group is strongly electron-withdrawing, which:

Activates the Sulfonamide : Enhances electrophilicity at the sulfur center, facilitating nucleophilic attack (e.g., by amines or thiols).

Steric Effects : The bulky phosphoryl group may hinder access to reactive sites, requiring polar aprotic solvents (e.g., DMF) to improve kinetics .

Experimental Validation : Monitor reaction progress via TLC using iodine staining or UV quenching for phosphorylated intermediates .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported catalytic activities of this compound derivatives?

Methodological Answer:

- Controlled Variable Testing : Systematically vary catalysts (e.g., Pd(PPh₃)₄ ), solvents, and temperatures to identify outliers.

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to compare reaction rates under conflicting conditions .

- Statistical Analysis : Apply multivariate regression to isolate factors (e.g., trace metal impurities) causing variability .

Q. Table 3: Experimental Design for Catalytic Studies

| Variable | Range Tested | Analytical Tool |

|---|---|---|

| Catalyst loading | 0.1–5 mol% | GC-MS |

| Solvent polarity | DCM to DMF | Conductivity assays |

Q. What strategies are recommended for studying the coordination chemistry of this compound with transition metals?

Methodological Answer:

- Synthesis of Metal Complexes : React the sulfonamide with metal salts (e.g., CuCl₂, Fe(acac)₃) in ethanol/water mixtures at 60°C .

- Characterization : Use UV-Vis titration to determine binding constants and EPR spectroscopy to assess metal-ligand geometry .

- Crystallography : Grow single crystals in DMSO/ether diffusion systems for X-ray structure determination .

Q. How can computational modeling be integrated with experimental data to predict the bioactivity of this compound analogs?

Methodological Answer:

- Molecular Docking : Use PubChem-derived 3D structures (e.g., InChIKey: NLGOJBIXIHFZEV ) to simulate binding with target proteins (e.g., carbonic anhydrase).

- QSAR Modeling : Correlate substituent effects (e.g., logP, polar surface area) with bioactivity data from enzyme inhibition assays .

- Validation : Compare predicted IC₅₀ values with in vitro results using nonlinear regression analysis .

Q. Table 4: Computational Parameters for Bioactivity Prediction

| Parameter | Source | Application |

|---|---|---|

| logP | PubChem | Lipophilicity optimization |

| PSA | PubChem | Membrane permeability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.